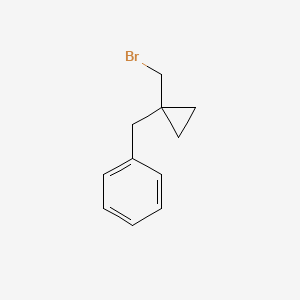

(1-Bromomethylcyclopropylmethyl)benzene

Description

Significance of Cyclopropyl (B3062369) and Benzyl (B1604629) Moieties in Synthetic Methodologies

The cyclopropyl group, the smallest of the cycloalkanes, is a unique structural motif in organic chemistry. Its strained three-membered ring imparts unusual bonding characteristics, with the C-C bonds exhibiting a higher degree of p-character than typical alkanes. This feature allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, influencing the molecule's reactivity and electronic properties. In medicinal chemistry, the incorporation of a cyclopropyl ring can enhance metabolic stability, improve potency, and provide conformational rigidity, which are all desirable attributes in drug design.

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, is a cornerstone in synthetic organic chemistry. The aromatic ring provides a site for electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. libretexts.orglibretexts.org The benzylic position, the carbon atom adjacent to the aromatic ring, is particularly reactive. libretexts.org Intermediates such as carbocations, carbanions, and radicals at the benzylic position are stabilized by resonance with the phenyl ring, facilitating a variety of transformations. libretexts.org Benzyl halides, in particular, are versatile reagents in both nucleophilic substitution and cross-coupling reactions. acs.orgorganic-chemistry.org

Overview of Halogenated Alkanes in Electrophilic and Nucleophilic Processes

Halogenated alkanes, or alkyl halides, are fundamental building blocks in organic synthesis due to the polar nature of the carbon-halogen bond. The electronegative halogen atom creates a partially positive carbon center, making it susceptible to attack by nucleophiles. This reactivity is the basis for nucleophilic substitution reactions (SN1 and SN2), which are pivotal for constructing complex molecules. organic-chemistry.org Benzylic halides are especially reactive in these processes. Primary benzylic halides are prone to SN2 reactions, while secondary and tertiary ones readily undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. organic-chemistry.org

Halogenated alkanes also participate in electrophilic reactions. For instance, in the presence of a Lewis acid catalyst, the halogen can be polarized to act as an electrophile, leading to reactions like Friedel-Crafts alkylation. libretexts.org The halogen atom itself can also influence the reactivity of other parts of the molecule, such as directing electrophilic aromatic substitution on an attached benzene ring.

Historical Context of Cyclopropylmethyl Systems in Mechanistic Organic Chemistry

The study of cyclopropylmethyl systems has a rich history in mechanistic organic chemistry, primarily due to their fascinating behavior in solvolysis reactions. The solvolysis of cyclopropylmethyl halides proceeds at an unusually fast rate, and the products often include rearranged structures, such as cyclobutyl and homoallyl derivatives. This has been a subject of intense investigation to understand the nature of the carbocationic intermediate.

Early studies proposed the intermediacy of a "non-classical" carbocation, where the positive charge is delocalized over the cyclopropylmethyl framework. The extended Grunwald-Winstein equation has been applied to the solvolysis of cyclopropylcarbinyl bromide to probe the extent of solvent nucleophilicity and ionizing power on the reaction rate, suggesting a mechanism involving rate-determining ionization with significant nucleophilic solvation of the incipient carbocation. researchgate.netyoutube.com These mechanistic studies have been crucial in developing our understanding of carbocation chemistry and rearrangement reactions. The cyclopropylmethyl radical is also known to undergo rapid ring-opening, making it a useful probe for radical reaction mechanisms.

Proposed Synthesis and Reactivity of (1-Bromomethylcyclopropylmethyl)benzene

The reactivity of this compound is expected to be dictated by the interplay of its constituent moieties. The primary alkyl bromide functionality attached to the cyclopropane (B1198618) ring would be susceptible to nucleophilic substitution reactions. However, due to the adjacent benzyl group, the molecule could also exhibit reactivity characteristic of benzylic systems, although the direct benzylic position is occupied by the cyclopropyl ring. The presence of the benzene ring also opens up the possibility of electrophilic aromatic substitution reactions, with the cyclopropylmethyl group acting as an activating, ortho-para directing group.

Structure

3D Structure

Properties

IUPAC Name |

[1-(bromomethyl)cyclopropyl]methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVYORQGIOAUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethylcyclopropylmethyl Benzene and Its Precursors

Strategies for the Construction of the Cyclopropylmethylbenzene Skeleton

The formation of the cyclopropylmethylbenzene framework is a critical first step and can be approached in several ways. These methods primarily involve either the creation of the cyclopropane (B1198618) ring on a pre-existing benzene (B151609) derivative or the attachment of a cyclopropylmethyl moiety to the benzene ring.

Cyclopropanation Reactions in the Context of Benzene Derivatives

Cyclopropanation of an appropriate alkene precursor is a powerful and widely utilized method for constructing the cyclopropane ring. In the context of synthesizing the cyclopropylmethylbenzene skeleton, a common strategy involves the cyclopropanation of allylbenzene.

One of the most effective methods for this transformation is the Simmons-Smith reaction . This reaction typically employs a carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgnrochemistry.com The mechanism is believed to involve a concerted "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the double bond. nrochemistry.com A general experimental procedure involves the slow addition of diethylzinc (B1219324) to a solution of trifluoroacetic acid in dichloromethane, followed by the addition of diiodomethane and then the alkene. nrochemistry.com

Table 1: Simmons-Smith Cyclopropanation of Allylbenzene

| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Et₂Zn, CH₂I₂, TFA | CH₂Cl₂ | 0 °C to rt | 12 h | 90% | nrochemistry.com |

| Zn(Cu), CH₂I₂ | Ether | Reflux | 1.5 h | 82% | prepchem.com |

Another approach to cyclopropanation involves the use of diazo compounds, such as diazomethane (B1218177), often in the presence of a metal catalyst like palladium acetate. The photolysis of diazomethane can also generate a carbene for cyclopropanation, though this method can be hazardous due to the explosive nature of diazomethane. masterorganicchemistry.com

Approaches to Introduce the Cyclopropylmethyl Moiety to Benzene Scaffolds

An alternative to building the cyclopropane ring on a benzene derivative is to attach the entire cyclopropylmethyl group to the benzene ring. The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. lumenlearning.comlibretexts.orgyoutube.com This reaction involves treating benzene with an alkyl halide, in this case, cyclopropylmethyl bromide, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). lumenlearning.comlibretexts.org

The mechanism proceeds through the formation of a carbocation or a related electrophilic species from the alkyl halide and the Lewis acid, which is then attacked by the electron-rich benzene ring. lumenlearning.comyoutube.com A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations. lumenlearning.comyoutube.com In the case of the cyclopropylmethyl cation, it is known to be relatively unstable and can rearrange to other structures. However, under specific conditions, the direct alkylation can be achieved. Another limitation is that the product, an alkylbenzene, is often more reactive than the starting material, which can lead to polyalkylation. lumenlearning.com Using a large excess of benzene can help to minimize this side reaction. libretexts.org

Table 2: Friedel-Crafts Alkylation of Benzene with Cyclopropylmethyl Bromide

| Alkylating Agent | Catalyst | Solvent | Potential Issues | Reference |

| Cyclopropylmethyl bromide | AlCl₃ | Benzene (excess) | Carbocation rearrangement, Polyalkylation | lumenlearning.comlibretexts.org |

Selective Bromination Techniques for (1-Bromomethylcyclopropylmethyl)benzene

Once the (cyclopropylmethyl)benzene precursor is obtained, the next critical step is the selective introduction of a bromine atom at the benzylic position of the cyclopropyl (B3062369) group.

Regioselective Functionalization of Aliphatic Side Chains Adjacent to Aromatic Rings

The benzylic position, the carbon atom directly attached to the benzene ring, exhibits enhanced reactivity towards radical substitution. However, in the case of (cyclopropylmethyl)benzene, the target for bromination is the methyl group attached to the cyclopropane ring. This requires a careful selection of reagents and conditions to achieve the desired regioselectivity. Direct bromination of the aromatic ring can be avoided by performing the reaction under radical conditions, typically initiated by light or a radical initiator, rather than using a Lewis acid catalyst which would favor electrophilic aromatic substitution. libretexts.orgchadsprep.com

Radical Bromination Methodologies (e.g., N-Bromosuccinimide mediated reactions)

The most common and effective method for benzylic bromination is the use of N-Bromosuccinimide (NBS) . libretexts.orgchadsprep.commasterorganicchemistry.commissouri.educhemistrysteps.com NBS serves as a source of bromine radicals (Br•) in low concentration, which is crucial for achieving selectivity and avoiding side reactions like the addition of bromine across any potential double bonds. chadsprep.commasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light (hν) or a radical initiator such as benzoyl peroxide. libretexts.orgmasterorganicchemistry.com

The mechanism of benzylic bromination with NBS involves a radical chain reaction. The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂). The benzylic radical then reacts with this Br₂ to form the desired benzyl (B1604629) bromide and another bromine radical, which continues the chain. libretexts.orgchemistrysteps.com

Table 3: Benzylic Bromination of (Cyclopropylmethyl)benzene with NBS

| Substrate | Reagent | Initiator | Solvent | Key Feature | Reference |

| (Cyclopropylmethyl)benzene | NBS | Light (hν) or Benzoyl Peroxide | CCl₄ | Selective bromination at the benzylic position | libretexts.orgchadsprep.commasterorganicchemistry.com |

Nucleophilic Substitution Reactions for Bromine Incorporation

An alternative strategy for introducing the bromine atom involves a two-step process starting from a precursor alcohol. This approach relies on a nucleophilic substitution reaction where a hydroxyl group is converted into a bromine atom.

First, the precursor, (1-hydroxymethylcyclopropyl)methylbenzene, would need to be synthesized. This can be achieved through various methods, including the reaction of a suitable organometallic reagent with an epoxide or a carbonyl compound. Once the alcohol is obtained, it can be converted to the corresponding bromide.

A common method for this transformation is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or molecular bromine (Br₂). chemicalbook.com For instance, (bromomethyl)cyclopropane (B137280) has been synthesized from cyclopropylmethanol (B32771) using triphenylphosphine and bromine in dimethylformamide with a yield of 77.5%. chemicalbook.comchemicalbook.com Another approach involves treating the alcohol with a complex of an N-halosuccinimide and dimethyl sulfide. google.com

Table 4: Synthesis of Alkyl Bromides from Alcohols

| Alcohol Precursor | Reagents | Solvent | Yield | Reference |

| Cyclopropylmethanol | PPh₃, Br₂ | DMF | 77.5% | chemicalbook.comchemicalbook.com |

| Cyclopropanemethanol | N-Bromosuccinimide, Dimethyl sulfide | Dichloromethane | Not specified | google.com |

Synthesis of Key Intermediates for this compound

The primary intermediate for this compound is [1-(Hydroxymethyl)cyclopropyl]methanol , also known as 1,1-cyclopropanedimethanol . The synthesis of this achiral diol is the foundational step, from which the target molecule is derived through further modifications, including selective benzylation and subsequent bromination.

The construction of the 1,1-disubstituted cyclopropane ring is a critical challenge in the synthesis of these intermediates. Research has established several reliable pathways to produce 1,1-cyclopropanedimethanol, a key precursor for various pharmaceuticals.

One prevalent method starts from diethyl malonate and a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644). google.com The process involves two main stages:

Cyclization: Diethyl malonate reacts with 1,2-dichloroethane in the presence of a base and a catalyst to form diethyl 1,1-cyclopropanedicarboxylate. google.com

A detailed patent describes a method using a catalyst and an acid binding agent for the initial cyclization, followed by reduction of the cyclopropyl dicarboxylate intermediate. google.com The final product is purified by vacuum distillation, collecting the fraction at 92-95 °C under 4 mmHg pressure. google.com

An alternative and high-yield synthesis route begins with pentaerythritol . This approach involves the following transformations:

Pentaerythritol is treated with hydrobromic acid to produce dibromoneopentyl glycol. google.com

A subsequent reduction and ring-closure reaction is carried out using zinc powder in an alcohol-water solvent system to generate 1,1-cyclopropanedimethanol. google.com This method has been reported to achieve yields of around 80%. google.com A variation of this method using an organic dihalide like dibromoneopentyl glycol with a reducing agent in an alcohol solvent can produce 1,1-cyclopropanedimethanol with over 90% yield and 98% purity. google.com

Once 1,1-cyclopropanedimethanol is obtained, the next key intermediate is formed by selective protection of one of the two hydroxyl groups. To synthesize the precursor for this compound, a selective monobenzylation is performed to yield (1-((Benzyloxy)methyl)cyclopropyl)methanol . sigmaaldrich.com This step is crucial as it differentiates the two hydroxyl groups, setting the stage for the final bromination of the remaining free hydroxyl group.

| Intermediate Compound | Starting Materials | Key Reagents | Reported Yield |

| Diethyl 1,1-cyclopropanedicarboxylate | Diethyl malonate, 1,2-Dichloroethane | Catalyst, Acid binding agent | High |

| 1,1-Cyclopropanedimethanol | Diethyl 1,1-cyclopropanedicarboxylate | Reducing agent (e.g., LiAlH₄) | Total 2-step yield up to 88% google.com |

| 1,1-Cyclopropanedimethanol | Pentaerythritol | Hydrobromic acid, Zinc powder | ~80-90% google.comgoogle.com |

| (1-((Benzyloxy)methyl)cyclopropyl)methanol | 1,1-Cyclopropanedimethanol | Benzyl halide, Base | Not specified |

The stereochemistry of this compound is an important aspect of its synthesis, as biological activity can often depend on the specific configuration of a molecule.

The initial key precursor, 1,1-cyclopropanedimethanol , is an achiral molecule because it possesses a plane of symmetry. However, the subsequent synthetic steps introduce chirality. When the two identical hydroxymethyl groups of the diol are differentiated, the central C1 carbon of the cyclopropane ring becomes a stereocenter. This occurs during the selective monobenzylation to form (1-((Benzyloxy)methyl)cyclopropyl)methanol.

If this benzylation is performed with non-stereoselective reagents, a racemic mixture of (R)- and (S)-(1-((benzyloxy)methyl)cyclopropyl)methanol will be produced. The subsequent bromination of this racemic alcohol would then lead to a racemic mixture of the final product, (R)- and (S)-(1-Bromomethylcyclopropylmethyl)benzene.

Achieving an enantiomerically pure final product requires a stereocontrolled synthetic strategy. This can be accomplished through several approaches:

Chiral Resolution: The racemic mixture of an intermediate, such as (1-((benzyloxy)methyl)cyclopropyl)methanol, could be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: A chiral catalyst or reagent could be used during a key transformation to favor the formation of one enantiomer over the other. For instance, an asymmetric benzylation of 1,1-cyclopropanedimethanol could be employed.

Stereospecific Reactions: Research on related compounds has shown that stereospecific reactions can be used to control the configuration of the final product. For example, methods for the direct, stereoretentive bromination of β-aryl alcohols have been developed, where the starting alcohol's configuration is preserved in the final bromide. nih.gov Such a method, if applied to an enantiomerically pure sample of (1-((benzyloxy)methyl)cyclopropyl)methanol, would yield the corresponding enantiomerically pure this compound.

The synthesis of polyfunctional cyclopropyl alcohols with controlled enantioselectivity has also been demonstrated using chiral boryl motifs, highlighting a potential strategy for accessing chiral cyclopropane building blocks. nih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The isolation and purification of this compound and its intermediates are critical for ensuring the quality and purity of the final compound. A combination of standard and specialized laboratory techniques is employed throughout the synthetic sequence.

Solvent Extraction: This is a fundamental technique used in the workup of most reaction steps. After a reaction is complete, the mixture is typically quenched (e.g., with water) and the desired organic product is extracted into an immiscible organic solvent. google.com This separates the product from water-soluble starting materials, reagents, and byproducts.

Distillation: Vacuum distillation is a common method for purifying liquid intermediates that are stable at elevated temperatures but have high boiling points. For example, 1,1-cyclopropanedimethanol is effectively purified by distillation under reduced pressure. google.com This technique is also used to purify other intermediates like 1-hydroxymethyl cyclopropyl acetonitrile, a related compound. google.com

Chromatography: Flash column chromatography is a versatile and widely used method for purifying organic compounds. It is particularly useful for separating the desired product from closely related impurities. This technique is a standard procedure for the purification of brominated compounds. researchgate.net

Chemical Purification: In some cases, impurities are removed by chemical means. For instance, a method for purifying bromocyclobutane (B1266235) involves treating the crude product with a high-boiling point amine to react selectively with an isomeric impurity (cyclopropylmethyl bromide). google.com The desired product is then separated by distillation. google.com This principle could be applied to remove similar reactive impurities.

Post-Reaction Workup: Specific reactions require unique workup procedures. For example, in syntheses using zinc powder as a reducing agent, a "dezincing" step is often necessary. This can involve introducing a gas like ammonia (B1221849) to precipitate zinc salts, which are then removed by filtration, allowing for the isolation of the crude product. google.comgoogle.com

The successful application of these techniques can yield the target compound and its precursors with high purity, often exceeding 98%. google.comgoogle.com

| Technique | Application Stage | Purpose |

| Solvent Extraction | Post-reaction workup | Initial separation of organic product from aqueous phase. google.com |

| Vacuum Distillation | Intermediate purification | Purification of thermally stable, high-boiling point liquids like 1,1-cyclopropanedimethanol. google.com |

| Flash Column Chromatography | Final product/Intermediate purification | Separation of product from byproducts with similar polarity. researchgate.net |

| Filtration | Post-reaction workup | Removal of solid reagents or byproducts, such as precipitated zinc salts. google.comgoogle.com |

Chemical Transformations and Reaction Mechanisms of 1 Bromomethylcyclopropylmethyl Benzene

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The presence of a bromine atom on a methyl group attached to a cyclopropane (B1198618) ring that is also bonded to a benzene (B151609) ring makes (1-Bromomethylcyclopropylmethyl)benzene a substrate ripe for nucleophilic substitution reactions. The reaction pathway, whether it be a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) process, is dictated by several factors including the nature of the nucleophile, the solvent, and the temperature.

Mechanism and Scope of SN1 and SN2 Pathways

The structure of this compound, being a primary halide, would typically suggest a preference for the SN2 mechanism . This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a single, concerted step of bond formation and bond breaking. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

However, the substrate is not a simple primary halide. The adjacent cyclopropyl (B3062369) and phenyl groups introduce significant electronic effects. The phenyl group can stabilize an adjacent positive charge through resonance, a key factor for the SN1 mechanism . An SN1 reaction proceeds through a carbocation intermediate, and its rate is primarily dependent on the concentration of the substrate. quora.commasterorganicchemistry.com Given that the benzylic position is known to stabilize carbocations, an SN1 pathway for this compound is also plausible, especially under conditions that favor carbocation formation, such as the use of a polar protic solvent. libretexts.orglibretexts.orgpressbooks.pub

Therefore, the nucleophilic substitution reactions of this compound are likely to exist on a mechanistic continuum between SN1 and SN2, with the predominant pathway being highly sensitive to the reaction conditions.

Reactivity with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon nucleophiles)

The reactivity of this compound with a range of nucleophiles is a critical aspect of its chemical profile.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as water or alcohols (solvolysis), are likely to proceed through an SN1 or borderline SN1/SN2 mechanism, especially in polar protic solvents. These reactions would lead to the corresponding alcohol or ether products.

Nitrogen Nucleophiles: Stronger, more basic nitrogen nucleophiles, such as azide (B81097) (N₃⁻) or amines, are expected to favor the SN2 pathway. For instance, the reaction with sodium azide is a common method for introducing an azido (B1232118) group, which can be subsequently reduced to an amine.

Sulfur Nucleophiles: Sulfur nucleophiles, like thiophenolate (PhS⁻), are generally excellent nucleophiles and would likely react via an SN2 mechanism to form the corresponding thioether.

Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide (CN⁻) or enolates, would also be expected to participate in nucleophilic substitution, leading to the formation of new carbon-carbon bonds.

A hypothetical data table illustrating the expected products from the reaction of this compound with various nucleophiles is presented below.

| Nucleophile | Reagent Example | Expected Product | Predominant Mechanism |

| Oxygen | H₂O | (1-Phenylcyclopropyl)methanol | SN1 / Solvolysis |

| Nitrogen | NaN₃ | 1-(Azidomethyl)-1-phenylcyclopropane | SN2 |

| Sulfur | NaSPh | Phenyl(1-phenylcyclopropyl)methyl sulfide | SN2 |

| Carbon | NaCN | 2-(1-Phenylcyclopropyl)acetonitrile | SN2 |

Cyclopropylmethyl-Homoallylic Rearrangements

A hallmark of cyclopropylmethyl systems is their propensity to undergo rearrangement reactions, particularly under conditions that generate a positive charge or a radical at the methyl carbon.

Investigation of Carbocationic Rearrangements (e.g., α-cyclopropylbenzyl radical analogues)

The formation of a carbocation intermediate during an SN1 reaction of this compound opens the door to potential carbocationic rearrangements . The initially formed (1-phenylcyclopropyl)methyl cation is a primary carbocation, which is generally unstable. However, it is also benzylic, which provides significant resonance stabilization.

Despite the benzylic stabilization, the high strain energy of the three-membered ring can provide a driving force for rearrangement. A classic cyclopropylmethyl cation rearrangement involves the opening of the cyclopropane ring to form a more stable homoallylic cation. In this case, the (1-phenylcyclopropyl)methyl cation could potentially rearrange to a phenyl-substituted butenyl cation. Such rearrangements are often observed in the solvolysis of cyclopropylmethyl systems and lead to a mixture of products, including both unrearranged and rearranged alcohols or ethers.

Radical-Mediated Rearrangements and Ring-Opening Processes

In addition to carbocationic pathways, this compound can also undergo radical-mediated reactions . Homolytic cleavage of the carbon-bromine bond, for instance, initiated by light or a radical initiator, would generate the (1-phenylcyclopropyl)methyl radical .

Cyclopropylmethyl radicals are well-known to undergo extremely rapid ring-opening to form the corresponding homoallylic radical. This rearrangement is often used as a "radical clock" to probe the lifetime of radical intermediates in a reaction. However, the presence of the phenyl group in the (1-phenylcyclopropyl)methyl radical would provide significant benzylic stabilization. This stabilization is expected to decrease the rate of the ring-opening rearrangement compared to the unsubstituted cyclopropylmethyl radical. The competition between the radical trapping by a reagent and the ring-opening rearrangement would depend on the reaction conditions and the concentration and reactivity of the trapping agent.

Theoretical Analysis of Transition States and Intermediates in Rearrangements

Theoretical analyses of reactions involving cyclopropylmethyl systems, such as in (1-Bromomethylcyclopropyl)methyl)benzene, often focus on the potential for rearrangement to homoallylic and cyclobutyl derivatives. These rearrangements typically proceed through carbocationic intermediates, and computational studies are crucial for elucidating the structures and relative energies of the transition states and intermediates involved.

The stability of the benzenonium ion, a carbocation intermediate in electrophilic aromatic substitution, is attributed to charge delocalization through resonance. msu.edu This inherent stability prevents it from undergoing the rearrangements that are typical for other carbocations. msu.edu

Cross-Coupling Reactions of this compound

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For a substrate like (1-Bromomethylcyclopropyl)methyl)benzene, the primary reactive site for these transformations is the carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. youtube.comyoutube.com These reactions typically involve an organic halide or triflate, a palladium catalyst, and a suitable coupling partner. youtube.comyoutube.com The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov The reaction typically employs a palladium(0) catalyst and a base. libretexts.org The catalytic cycle begins with the oxidative addition of the organic halide to the palladium(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org While traditionally used for aryl and vinyl halides, the principles can be extended to alkyl halides under specific conditions.

Suzuki Coupling : The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org A key step in the Suzuki mechanism is the activation of the organoboron reagent by the base, which facilitates the transmetalation step. organic-chemistry.org This reaction is known for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org The versatility of Suzuki coupling allows for the connection of various carbon frameworks, including those involving sp3-hybridized carbons. organic-chemistry.orgnih.govresearchgate.net

Sonogashira Coupling : The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is widely used in the synthesis of complex molecules and materials. libretexts.orgnih.gov

The following table summarizes key aspects of these palladium-catalyzed reactions:

| Reaction | Coupling Partner | Key Features |

| Heck | Alkene | Forms a new C-C bond with an olefin, often with high trans selectivity. organic-chemistry.org |

| Suzuki | Organoboron Reagent | Mild reaction conditions, low toxicity of reagents. organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org |

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods. acgpubs.org These reactions effectively couple organomagnesium reagents (Grignard reagents) with organic halides. acgpubs.orgnih.gov The mechanism is thought to involve the formation of a low-valent iron species, which then undergoes oxidative addition with the organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product. acgpubs.org

Research has shown that iron salts can catalyze the cross-coupling of N-heterocyclic chlorides and bromides with a variety of arylmagnesium reagents, achieving high yields. nih.gov The choice of solvent can be critical in these reactions to minimize side reactions like homocoupling. nih.gov Studies on the coupling of alkyl halides with aryl Grignard reagents have indicated that the reaction may proceed through radical intermediates. thieme-connect.de

Key findings in iron-catalyzed cross-coupling include:

The use of iron catalysts provides a less toxic and more abundant alternative to precious metals. nih.gov

These reactions are effective for a range of substrates, including alkyl and N-heterocyclic halides. nih.govthieme-connect.de

The reaction mechanism may involve radical pathways, which can influence the stereochemical outcome. thieme-connect.de

The stereochemical outcome of cross-coupling reactions is a critical aspect, particularly when dealing with chiral substrates. In palladium-catalyzed reactions involving enantiomerically enriched nucleophiles, the stereospecificity is determined by the mechanism of transmetalation, which can proceed with either retention or inversion of configuration. nih.gov For cyclopropylboron nucleophiles, stereoretentive transmetalation is typically observed, leading to high stereospecificity. nih.gov

In iron-catalyzed cross-coupling reactions, the potential for radical intermediates can lead to a loss of stereochemical information. thieme-connect.de For example, the coupling of both trans- and cis-1-bromo-4-tert-butylcyclohexane with an arylmagnesium reagent yielded the more stable trans-product, suggesting the involvement of radical species. thieme-connect.de However, stereospecific outcomes have been observed in other iron-catalyzed systems. researchgate.net

Regioselectivity is another important consideration, especially when multiple reactive sites are present in a molecule. In the context of this compound, the primary site for cross-coupling is the C-Br bond. The regioselectivity of electrophilic aromatic substitution on the benzene ring is discussed in the following section.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of (1-Bromomethylcyclopropyl)methyl)benzene is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comyoutube.com The general mechanism for EAS involves a two-step process: the initial attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton to restore the aromaticity of the ring. msu.edulibretexts.orglibretexts.org

Nitration : Nitration involves the introduction of a nitro group (-NO2) onto the benzene ring. chemistrysteps.com This is typically achieved by treating the substrate with a mixture of concentrated nitric acid and concentrated sulfuric acid. byjus.comchemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). chemistrysteps.comchemtube3d.comlibretexts.org The nitronium ion is then attacked by the benzene ring to proceed through the standard EAS mechanism. chemistrysteps.comchemtube3d.com

Sulfonation : Sulfonation is the introduction of a sulfonic acid group (-SO3H) onto the benzene ring. chemguide.co.uklibretexts.org This reaction is commonly carried out by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO3, in concentrated sulfuric acid). libretexts.orgchemguide.co.uk The electrophile in this reaction is SO3. chemguide.co.uklibretexts.org A key feature of sulfonation is its reversibility; heating a benzenesulfonic acid with aqueous acid can remove the sulfonic acid group. libretexts.orgyoutube.com

The general steps for these electrophilic aromatic substitutions are summarized below:

| Reaction | Reagents | Electrophile |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) chemistrysteps.comchemtube3d.com |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Sulfur trioxide (SO₃) chemguide.co.uklibretexts.org |

Halogenation of the Aromatic Moiety

The introduction of a halogen atom onto the benzene ring of this compound is an example of electrophilic aromatic substitution. Typically, this reaction involves treating the aromatic compound with a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.orgkhanacademy.org The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. chemistrysteps.com

The (1-Bromomethylcyclopropyl)methyl substituent is an alkyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. chemistrysteps.commasterorganicchemistry.com This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution at the ortho and para positions through an inductive effect. youtube.comyoutube.com Consequently, the halogenation of this compound is expected to yield a mixture of ortho and para isomers. The para isomer is often the major product due to reduced steric hindrance compared to the ortho positions. khanacademy.org

The general mechanism involves two main steps. First, the π electrons of the benzene ring attack the electrophilic halogen, leading to the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion. youtube.com In the second step, a weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring. chemistrysteps.com

Table 1: Predicted Products of Aromatic Halogenation of this compound

| Reagents | Predicted Major Products | Reaction Type |

| Br₂, FeBr₃ | 1-Bromo-4-((1-(bromomethyl)cyclopropyl)methyl)benzene (para) and 1-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)benzene (ortho) | Electrophilic Aromatic Substitution |

| Cl₂, FeCl₃ | 1-Chloro-4-((1-(bromomethyl)cyclopropyl)methyl)benzene (para) and 1-Chloro-2-((1-(bromomethyl)cyclopropyl)methyl)benzene (ortho) | Electrophilic Aromatic Substitution |

Iodination can also be achieved, but it often requires stronger oxidizing conditions to generate the iodine electrophile. chemistrysteps.com Fluorination is generally not performed directly due to the high reactivity of fluorine. chemistrysteps.comstudymind.co.uk

Friedel-Crafts Alkylation and Acylation Reactions

The Friedel-Crafts reactions are fundamental C-C bond-forming reactions in organic chemistry, allowing for the introduction of alkyl (alkylation) or acyl (acylation) groups onto an aromatic ring. byjus.com

Friedel-Crafts Alkylation

This reaction involves treating this compound with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). byjus.comlibretexts.org The catalyst facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile. libretexts.org

As the (1-Bromomethylcyclopropyl)methyl group is an activating, ortho, para-director, the incoming alkyl group will be directed to these positions. However, a significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation. The product of the initial alkylation is more reactive than the starting material because the newly added alkyl group is also activating. libretexts.org Another potential complication is carbocation rearrangement, where the initially formed carbocation may rearrange to a more stable form before attacking the benzene ring. libretexts.org

Friedel-Crafts Acylation

Friedel-Crafts acylation is performed by reacting the aromatic compound with an acyl halide or an acid anhydride, again using a Lewis acid catalyst like AlCl₃. byjus.comlibretexts.org This reaction produces an aromatic ketone. The electrophile in this case is a resonance-stabilized acylium ion, which is not prone to rearrangement. youtube.comnih.gov

The acyl group is a deactivating group, meaning the resulting ketone is less reactive than the starting material. This deactivation prevents further acylation of the same ring, thus avoiding polyacylation—a distinct advantage over Friedel-Crafts alkylation. libretexts.org The acylation of this compound would be expected to yield the ortho and para substituted ketones, with the para product likely predominating. libretexts.org The resulting ketone can then be reduced to an alkyl group if desired, for example, through a Clemmensen or Wolff-Kishner reduction.

Table 2: Predicted Products of Friedel-Crafts Reactions

| Reaction Type | Reagents | Predicted Major Product (Para Isomer) |

| Alkylation | R-Cl, AlCl₃ | 1-Alkyl-4-((1-(bromomethyl)cyclopropyl)methyl)benzene |

| Acylation | RCOCl, AlCl₃ | 1-(4-((1-(Bromomethyl)cyclopropyl)methyl)phenyl)alkan-1-one |

Directing Effects of the Cyclopropylmethyl Substituent

The regioselectivity of electrophilic aromatic substitution reactions on a substituted benzene ring is governed by the electronic properties of the substituent already present. youtube.comlibretexts.org Substituents are broadly classified as either activating (ortho, para-directing) or deactivating (meta-directing). chemistrysteps.com

The (1-Bromomethylcyclopropyl)methyl group attached to the benzene ring is fundamentally an alkyl substituent. Alkyl groups are generally considered activating and ortho, para-directing. chemistrysteps.commasterorganicchemistry.com This is primarily due to two factors:

Inductive Effect : Alkyl groups are electron-donating through the sigma bond framework, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. chemistrysteps.comyoutube.com

Hyperconjugation : The overlap of the C-H sigma bonds of the alkyl group with the p-orbitals of the aromatic ring system helps to stabilize the carbocation intermediate formed during substitution. This stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is adjacent to the alkyl group. youtube.com

The cyclopropyl group, in particular, is known to be a good electron-donating group, often showing activating effects comparable to or even greater than other alkyl groups like isopropyl or tert-butyl. This is attributed to the high p-character of the C-C bonds within the strained cyclopropane ring, which allows for effective overlap with the aromatic π-system.

While the primary directing influence comes from the alkyl nature of the substituent, the bromine atom on the cyclopropylmethyl portion introduces an electron-withdrawing inductive effect. However, this effect is several atoms removed from the benzene ring and is therefore expected to have only a minor impact on the directing properties of the entire substituent. The dominant effect remains the electron-donating and hyperconjugative ability of the alkyl framework attached directly to the ring.

Therefore, the (1-Bromomethylcyclopropyl)methyl group is a reliable ortho, para-director, activating the benzene ring for electrophilic aromatic substitution and directing incoming electrophiles to the positions ortho and para to itself.

Advanced Spectroscopic and Spectrometric Characterization of 1 Bromomethylcyclopropylmethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (1-Bromomethylcyclopropylmethyl)benzene, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, likely as a complex multiplet integrating to five protons.

The benzylic protons (Ph-CH ₂) are anticipated to resonate as a singlet at approximately 2.8-3.0 ppm. The protons of the bromomethyl group (-CH ₂Br) are expected to appear as a singlet further downfield, around 3.5-3.7 ppm, due to the deshielding effect of the adjacent bromine atom. The four protons on the cyclopropyl (B3062369) ring are diastereotopic and chemically non-equivalent, which would result in complex splitting patterns in the upfield region of the spectrum, generally between 0.5 and 1.5 ppm. They would likely appear as two sets of multiplets, each integrating to two protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂) | 2.80 - 3.00 | Singlet | 2H |

| Bromomethyl (CH₂Br) | 3.50 - 3.70 | Singlet | 2H |

| Cyclopropyl (CH₂) | 0.50 - 1.50 | Multiplets | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are predicted. The carbons of the benzene ring would appear in the aromatic region (125-140 ppm). The ipso-carbon (the carbon attached to the cyclopropylmethyl group) would be at the lower end of this range, while the other aromatic carbons would have characteristic shifts.

The benzylic carbon (Ph-C H₂) is expected around 40-45 ppm. The carbon of the bromomethyl group (-C H₂Br) would be found in the range of 30-35 ppm. The quaternary carbon of the cyclopropyl ring is predicted to be in the range of 20-25 ppm, and the two methylene (B1212753) carbons of the cyclopropyl ring would appear further upfield, between 10 and 20 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | ~140 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |

| Benzylic (CH₂) | 40 - 45 |

| Bromomethyl (CH₂Br) | 30 - 35 |

| Cyclopropyl (Quaternary C) | 20 - 25 |

| Cyclopropyl (CH₂) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations would be between the adjacent protons on the aromatic ring. No COSY correlations are expected for the benzylic and bromomethyl protons as they are predicted to be singlets. The cyclopropyl protons would show complex cross-peaks among themselves, confirming their positions on the three-membered ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. spectrabase.com It would confirm the assignments made in the 1D spectra by linking the proton signals to their corresponding carbon signals (e.g., aromatic protons to aromatic carbons, benzylic protons to the benzylic carbon, etc.). chemicalbook.comnist.gov

Stereochemical Assignment through Chiral Shift Reagents or Anisotropy Effects

This compound is a chiral molecule, with the quaternary carbon of the cyclopropyl ring being the stereocenter. To determine the stereochemistry, chiral resolving agents or chiral shift reagents could be employed in NMR spectroscopy. These reagents form diastereomeric complexes with the enantiomers of the compound, leading to separate signals for each enantiomer in the NMR spectrum. This allows for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration. The inherent chirality and the resulting diastereotopicity of the cyclopropyl protons already suggest a complex NMR spectrum, which could be further analyzed to deduce stereochemical information.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. nmrdb.org The aliphatic C-H stretching from the benzylic and cyclopropyl methylene groups would appear just below 3000 cm⁻¹, in the range of 2850-3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring would be observed as a series of sharp peaks between 1450 and 1600 cm⁻¹. nih.gov A key absorption for the C-Br bond stretch is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 600 - 700 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its molecular structure. The analysis of the Raman spectrum of this compound would reveal characteristic vibrations of the benzene ring, the cyclopropyl group, and the bromomethyl substituent.

The benzene ring itself has several characteristic Raman-active modes. These include the ring breathing mode, typically observed around 992 cm⁻¹, and C-C stretching vibrations, which appear in the 1580-1610 cm⁻¹ region. theaic.orgnist.gov The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range. theaic.org

The presence of substituents alters the symmetry of the benzene ring, leading to changes in the Raman spectrum. The cyclopropyl group attached to the benzene ring introduces its own set of vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are anticipated in the 2900-3000 cm⁻¹ region. The ring deformation modes of the cyclopropyl group are also expected at lower wavenumbers.

The bromomethyl group (-CH₂Br) introduces further characteristic vibrations. The C-Br stretching vibration is a key feature and is typically found in the lower frequency region of the spectrum. Additionally, the CH₂ scissoring and wagging vibrations associated with this group would be present. For instance, in 2,6-dichlorobenzyl alcohol, the CH₂ stretching modes are observed around 2943 cm⁻¹ in the IR spectrum, with scissoring and wagging vibrations appearing in the regions of 1455 ± 55 cm⁻¹ and 1350 ± 85 cm⁻¹, respectively. theaic.org

By combining the expected vibrational frequencies of the individual structural components, a predicted Raman spectrum for this compound can be constructed. The table below summarizes the expected key vibrational modes.

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Unit |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Cyclopropyl C-H Stretch | 2900 - 3000 | Cyclopropyl Ring |

| CH₂ Stretch | ~2940 | Bromomethyl Group |

| C=C Aromatic Stretch | 1580 - 1610 | Benzene Ring |

| CH₂ Scissoring | ~1455 | Bromomethyl Group |

| CH₂ Wagging | ~1350 | Bromomethyl Group |

| Ring Breathing | ~992 | Benzene Ring |

| C-Br Stretch | 500 - 600 | Bromomethyl Group |

Note: The exact wavenumbers can be influenced by the electronic and steric interactions between the substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity for the molecular ion, separated by two mass units.

The molecular formula of this compound is C₁₁H₁₃Br. Using the exact masses of the most abundant isotopes (¹²C: 12.000000 Da, ¹H: 1.007825 Da, ⁷⁹Br: 78.918338 Da, and ⁸¹Br: 80.916291 Da), the expected exact masses for the molecular ions are:

Interactive Data Table: Predicted HRMS Data for this compound

| Isotopologue | Formula | Calculated Exact Mass (Da) |

| [M(⁷⁹Br)]⁺ | C₁₁H₁₃⁷⁹Br | 224.0201 |

| [M(⁸¹Br)]⁺ | C₁₁H₁₃⁸¹Br | 226.0180 |

The observation of this isotopic doublet with high mass accuracy would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce product ions. This technique provides detailed information about the connectivity of atoms within the molecule.

For this compound, a prominent fragmentation pathway is expected to be the cleavage of the C-Br bond. This would lead to the loss of a bromine radical (•Br), resulting in a stable carbocation. A particularly significant fragment in the mass spectra of benzyl-containing compounds is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is formed through rearrangement of the initial benzyl (B1604629) cation. blogspot.combrainly.comucla.educhegg.comshimadzu.com

In the case of this compound, the initial fragmentation would likely involve the loss of the bromine atom from the molecular ion to form a primary carbocation. This carbocation could then undergo rearrangement. A key fragmentation pathway would involve the formation of a stable benzyl-type cation through cleavage of the bond between the cyclopropyl ring and the methylene group attached to the benzene ring. This would result in a prominent peak at m/z 105, corresponding to the [C₈H₉]⁺ ion (cyclopropylmethylbenzene cation). Further fragmentation of this ion could occur.

Another likely fragmentation pathway involves the cleavage of the bond between the bromomethyl group and the cyclopropyl ring. The most characteristic fragmentation of benzyl bromide is the loss of the bromine atom to form the benzyl cation, which then rearranges to the highly stable tropylium ion at m/z 91. blogspot.combrainly.comucla.educhegg.comshimadzu.com

The expected major fragments and their proposed structures are summarized in the table below.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Neutral Loss |

| 224/226 | 145 | [C₁₁H₁₃]⁺ | Br |

| 224/226 | 105 | [C₈H₉]⁺ (cyclopropylmethylbenzene cation) | CH₂Br |

| 224/226 | 91 | [C₇H₇]⁺ (tropylium ion) | C₄H₆Br |

| 145 | 91 | [C₇H₇]⁺ (tropylium ion) | C₄H₆ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the conjugated systems and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Benzene itself exhibits characteristic absorption bands in the UV region. The primary bands are observed around 184 nm and 202 nm, with a weaker secondary band around 253-260 nm. up.ac.zanih.gov These correspond to π → π* transitions.

Substitution on the benzene ring can cause shifts in the absorption maxima (bathochromic or red shift to longer wavelengths, and hypsochromic or blue shift to shorter wavelengths) and changes in the absorption intensity (hyperchromic or hypochromic effects). The cyclopropyl group and the bromomethyl group are expected to act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The UV spectrum of cyclopropylbenzene (B146485) shows absorption maxima that are slightly red-shifted compared to benzene, indicating some electronic interaction between the cyclopropyl ring and the aromatic system. blogspot.com For instance, the NIST database shows UV/Visible spectrum data for cyclopropylbenzene. blogspot.com

The bromomethyl group is also expected to influence the electronic transitions. In benzyl bromide, the presence of the bromomethyl group leads to absorption in the UV region. researchgate.netrsc.org The UV spectrum of the benzyl cation, which could be a relevant species in certain conditions, shows a strong absorption band around 303 nm.

Based on the effects of these substituents, the UV-Vis spectrum of this compound is predicted to show absorption bands characteristic of a substituted benzene, likely with maxima shifted to slightly longer wavelengths compared to unsubstituted benzene.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λₘₐₓ (nm) | Region | Notes |

| π → π | ~200-220 | UV | Primary absorption band, likely red-shifted from benzene. |

| π → π | ~260-280 | UV | Secondary (benzenoid) band, showing fine structure. |

Note: The solvent used can significantly influence the position and intensity of the absorption bands.

Computational and Theoretical Investigations of 1 Bromomethylcyclopropylmethyl Benzene

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These methods are foundational to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method for the computational study of molecular structures due to its balance of accuracy and computational efficiency. nih.govaps.org DFT calculations can be employed to determine the optimized ground-state geometry of (1-Bromomethylcyclopropylmethyl)benzene. By utilizing functionals such as B3LYP and basis sets like 6-31G**, it is possible to predict key geometric parameters. researchgate.net These calculations would involve minimizing the energy of the molecule with respect to the positions of its atoms, thereby finding the most stable arrangement.

The predicted bond lengths and angles would reflect the electronic environment of the atoms. For instance, the C-Br bond length is expected to be influenced by the electron-withdrawing nature of the bromine atom. The geometry of the cyclopropyl (B3062369) ring, with its inherent strain, and the bond connecting it to the methylbenzene group are also critical aspects that DFT can model.

Table 1: Predicted Ground State Geometric Parameters for this compound using DFT (Note: The following data is hypothetical and serves as an illustrative example of the output from a DFT calculation, based on typical values for similar chemical fragments.)

| Parameter | Predicted Value (B3LYP/6-31G**) |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C-C (cyclopropyl) | 1.51 |

| C-C (aryl) | 1.39 |

| C-H (aryl) | 1.08 |

| C-H (methyl) | 1.09 |

| Bond Angles (degrees) | |

| C-C-Br | 110.5 |

| C-C-C (in cyclopropyl) | 60.0 |

| C-C-C (aryl) | 120.0 |

| H-C-H (methyl) | 109.5 |

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide a detailed picture of the electron density distribution within a molecule. researchgate.net For this compound, these calculations would reveal how the electrons are shared between atoms and identify regions of high and low electron density. This information is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. The presence of the electronegative bromine atom and the electron-rich benzene (B151609) ring would be key features in the electron density map.

The rotational freedom around single bonds in this compound gives rise to different spatial arrangements, or conformations. A conformational analysis, which can be performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. researchgate.net For this molecule, the key dihedral angles to consider are those around the bond connecting the cyclopropyl group to the benzene ring and the bond of the bromomethyl group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis would likely reveal the preferred orientations of the bulky cyclopropylmethyl and bromomethyl groups relative to the benzene ring to minimize steric hindrance.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital theory and electrostatic potential mapping provide a lens through which to view a molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring, while the LUMO may be associated with the C-Br antibonding orbital, suggesting a potential site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 8.0 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, calculated from the electron density. youtube.com It uses a color scale to show regions of positive and negative electrostatic potential. For this compound, an ESP map would likely show a region of negative potential (typically colored red) around the electronegative bromine atom, indicating a partial negative charge. youtube.com The π-system of the benzene ring would also exhibit negative potential above and below the plane of the ring. researchgate.net Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. youtube.com These maps are invaluable for predicting how the molecule will interact with other molecules and for identifying sites susceptible to electrostatic interactions. youtube.comresearchgate.net

Based on a comprehensive search of available scientific literature and databases, there are no specific computational or theoretical investigations publicly available for the compound this compound. Therefore, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time.

The requested sections require detailed data from computational studies, such as:

Calculated transition states for SN1, SN2, or radical reactions.

Specific activation energies and reaction rate constants for this molecule.

The effects of different solvents on its reaction pathways as determined by computational models.

Predicted NMR chemical shifts from theoretical calculations.

Computed IR and Raman vibrational frequencies.

Without published research focusing specifically on this compound, any attempt to provide this information would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

General principles of computational chemistry, reaction mechanisms, and spectroscopic prediction exist, but applying them to this specific molecule requires dedicated research that does not appear to have been published. Should such studies become available in the future, the requested article could be generated.

Insufficient Information to Generate Requested Article

Following a comprehensive search of available resources, it has been determined that there is insufficient detailed scientific literature specifically focused on the applications of "this compound" in advanced organic synthesis to construct the requested article. The search did not yield specific research findings, reaction protocols, or detailed examples of its use as a versatile synthetic building block in the outlined contexts.

The provided outline requires in-depth information on the role of "this compound" as a precursor to cyclopropane-containing bioactive molecules, its use as an intermediate in the synthesis of chiral compounds, and as a building block for bridged and spirocyclic systems. Furthermore, the request specifies detailed content on novel synthetic routes, the generation of functionalized cyclopropylmethyl derivatives, and regioselective and stereoselective pathways involving this specific compound.

While general information on the synthesis and significance of cyclopropane-containing molecules is available, the specific data required to populate the detailed subsections of the requested article for "this compound" is not present in the accessible literature. Crafting an article that is both "thorough, informative, and scientifically accurate" under these circumstances is not feasible without resorting to speculation, which would not meet the required quality standards.

Therefore, the generation of the English article focusing solely on the chemical compound "this compound" as per the detailed instructions cannot be completed at this time due to the lack of specific and detailed research findings in the public domain.

Applications of 1 Bromomethylcyclopropylmethyl Benzene in Advanced Organic Synthesis

Mechanistic Probes in Studying Cyclopropylmethyl Rearrangements

The unique structural and electronic properties of the cyclopropylmethyl scaffold have long positioned it as a valuable tool for elucidating reaction mechanisms in organic chemistry. The compound (1-Bromomethylcyclopropylmethyl)benzene, in particular, serves as an excellent precursor for generating reactive intermediates, such as carbocations and radicals, whose subsequent rearrangements offer profound insights into fundamental chemical principles. Its application as a mechanistic probe is centered on the well-documented and often rapid transformations of the cyclopropylmethyl system.

Design and Synthesis of Labeled Analogues for Mechanistic Investigations

To unambiguously track the fate of atoms during the complex rearrangements of the cyclopropylmethyl system, isotopically labeled analogues of this compound are indispensable. The strategic placement of isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for the detailed mapping of bond-breaking and bond-forming events, providing definitive evidence for proposed mechanistic pathways.

While the direct synthesis of labeled this compound is not extensively documented, a plausible synthetic route can be designed based on established methodologies for cyclopropanation, reduction, and bromination. A hypothetical synthesis of a deuterium-labeled analogue, specifically (1-(bromomethyl-d₂)-cyclopropylmethyl)benzene, is outlined below. This proposed pathway leverages commercially available labeled starting materials to introduce the isotopic tags at a specific position.

Proposed Synthesis of (1-(bromomethyl-d₂)-cyclopropylmethyl)benzene:

A feasible synthetic approach would begin with the Simmons-Smith cyclopropanation of a suitable styrenyl precursor. The introduction of deuterium could be achieved through the reduction of an appropriate ester with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). The resulting deuterated alcohol can then be converted to the target bromide.

Table 1: Proposed Synthetic Scheme for Deuterium-Labeled this compound

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | Phenylacetic acid | SOCl₂, Ethanol | Ethyl phenylacetate | Esterification |

| 2 | Ethyl phenylacetate, Ethyl acrylate | NaH | Diethyl 2-phenyl-2-(2-ethoxy-2-oxoethyl)malonate | Michael Addition |

| 3 | Diethyl 2-phenyl-2-(2-ethoxy-2-oxoethyl)malonate | 1. NaOH, H₂O2. H₃O⁺, Δ | 3-Phenylglutaric acid | Hydrolysis and Decarboxylation |

| 4 | 3-Phenylglutaric acid | Acetic anhydride | 3-Phenylglutaric anhydride | Anhydride formation |

| 5 | 3-Phenylglutaric anhydride | LiAlD₄, THF | (3-Phenylcyclopropane-1,1-diyl)dimethanol-d₄ | Reduction with Deuterium Labeling |

| 6 | (3-Phenylcyclopropane-1,1-diyl)dimethanol-d₄ | PBr₃ | (1-(Bromomethyl-d₂)-cyclopropylmethyl)benzene | Bromination |

This proposed synthesis provides a clear path to a specifically labeled analogue of this compound, which would be a powerful tool for mechanistic investigations. Similar strategies could be employed to introduce ¹³C labels at various positions within the molecule, further enhancing its utility as a mechanistic probe.

Insights into Carbocation and Radical Stability from its Reactivity

The reactivity of this compound upon heterolytic or homolytic cleavage of the carbon-bromine bond provides a window into the stability and behavior of the resulting cyclopropylmethyl carbocation and radical intermediates.

Carbocation Stability and Rearrangements:

The solvolysis of this compound, or its reaction with a Lewis acid, generates the corresponding (1-phenylcyclopropyl)methyl cation. The cyclopropylmethyl carbocation is a classic example of a non-classical carbocation, exhibiting remarkable stability due to the delocalization of the positive charge through the cyclopropane (B1198618) ring's bent "banana" bonds. acs.org This stabilization is often depicted as a set of equilibrating structures, including the cyclopropylmethyl, cyclobutyl, and homoallyl cations. rsc.orgdalalinstitute.com

Studies on the solvolysis of cyclopropylmethyl systems have shown that they lead to a mixture of products, including cyclopropylmethyl, cyclobutyl, and homoallyl derivatives, underscoring the complex nature of the intermediate carbocation. rsc.orgdalalinstitute.com The distribution of these products is highly dependent on the substitution pattern and reaction conditions. The presence of the phenyl group in this compound would be expected to further influence the stability and rearrangement pathways of the resulting carbocation. The study of the products formed from the reaction of this compound can thus provide detailed information on the relative stabilities of the various cationic intermediates and the energy barriers for their interconversion.

Radical Stability and the "Radical Clock":

The cyclopropylmethyl radical is renowned for its extremely rapid ring-opening rearrangement to the but-3-enyl radical. psu.eduwikipedia.orgmcmaster.ca This rearrangement is highly exothermic due to the relief of the significant ring strain in the three-membered ring. psu.edu The rate of this unimolecular reaction is so fast that it has been widely employed as a "radical clock" to time other, competing radical reactions. wikipedia.orgacs.org

By generating the (1-phenylcyclopropyl)methyl radical from this compound (e.g., using a radical initiator like AIBN and a hydrogen donor like tributyltin hydride), one can study the competition between the rapid ring-opening and other potential radical pathways. The presence of the phenyl group at the 1-position of the cyclopropyl (B3062369) ring is known to decrease the rate of ring opening due to benzylic stabilization of the initial radical. psu.edu This modulation of the radical clock's rate allows for the investigation of a wider range of radical reaction kinetics.

Table 2: Rate Constants for Cyclopropylmethyl Radical Ring-Opening

| Radical System | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Cyclopropylmethyl radical | 25 | 1.3 x 10⁸ | psu.edu |

| 1-Phenylcyclopropylmethyl radical | 25 | Slower than unsubstituted | psu.edu |

| Cyclopropylmethyl radical | 298 K | 8.6 x 10⁷ | wikipedia.orgacs.org |

The data in Table 2 highlights the rapid nature of the cyclopropylmethyl radical rearrangement. By analyzing the product distribution from reactions involving the (1-phenylcyclopropyl)methyl radical, researchers can gain quantitative insights into the rates of other radical processes, thereby elucidating complex reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Bromomethylcyclopropylmethyl)benzene, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via bromination of cyclopropane-containing precursors using brominating agents (e.g., NBS or HBr with peroxides). AI-powered synthesis planning tools, such as those leveraging Reaxys or Pistachio databases, suggest feasible routes involving cross-coupling reactions or radical bromination . Optimization involves adjusting temperature (e.g., 0–60°C), solvent polarity (e.g., DCM or THF), and catalyst systems (e.g., Pd for coupling reactions). Purity is validated via GC (>95%) and NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm bromine substitution patterns and cyclopropane ring integrity.

- GC-MS for assessing purity and identifying volatile byproducts (>95% GC purity in commercial samples) .

- Elemental analysis to verify stoichiometry (e.g., C: 51.9%, Br: 43.2% based on molecular formula) .

- DSC/TGA to study thermal stability (decomposition above 200°C, as inferred from analogs) .

Q. What factors influence the stability of this compound during storage?

- Answer : Stability is compromised by moisture (hydrolysis), light (radical decomposition), and oxygen (oxidation). Storage recommendations include:

- Inert atmosphere (argon or nitrogen) to prevent oxidation.

- Dark, cool conditions (4°C) to minimize photodegradation.

- Desiccants (e.g., molecular sieves) to avoid hydrolysis .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its reactivity in cross-coupling reactions?

- Answer : The cyclopropane ring introduces steric hindrance and ring strain, which can:

- Limit accessibility to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) .

- Enhance electrophilicity at the bromomethyl group due to adjacent electron-withdrawing cyclopropane .

- Modulate regioselectivity in nucleophilic substitutions, favoring attack at less hindered positions .

Q. What strategies can resolve contradictions in spectral data when synthesizing derivatives?

- Answer : Contradictions (e.g., unexpected NMR shifts or GC peaks) require:

- Iterative validation : Repeat synthesis with isotopic labeling (e.g., deuterated analogs ) to trace reaction pathways.

- Cross-technique correlation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve structural ambiguities.

- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What is the role of steric effects in the compound’s regioselectivity in substitution reactions?

- Answer : The cyclopropane and bromomethyl groups create steric environments that:

- Direct nucleophiles (e.g., amines) to attack the less hindered methyl position rather than the cyclopropane-adjacent site.

- Slow reaction kinetics in SN2 mechanisms due to hindered backside attack, favoring SN1 pathways in polar solvents .

Q. How can computational methods predict the compound’s behavior in novel reactions?

- Answer : Tools include:

- DFT calculations (e.g., Gaussian) to model transition states and predict activation energies for bromine displacement.